molecular formula C3H4N4OS B8287972 3-Methyl-5-nitrosoamino-1,2,4-thiadiazole

3-Methyl-5-nitrosoamino-1,2,4-thiadiazole

Cat. No. B8287972
M. Wt: 144.16 g/mol
InChI Key: SAAHVVMEAPYXKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07824449B2

Procedure details

First, 11.5 g (0.1 mol) of 5-amino-3-methyl-1,2,4-thiadiazole was dissolved in 100 mL of 2N sulfuric acid. While the mixture was stirred, an aqueous sodium nitrite solution (containing 8.0 g (0.116 mmol) of sodium nitrite in 20 mL of water) was added dropwise to the mixture at 0° C. or less. After completion of dropwise addition, the resultant solution was continuously stirred further for one hour at 0° C. The crystals precipitated were collected by filtration and washed with ice cold water. The crystals were dried in the air at room temperature overnight to obtain 8.5 g (56% in yield) of 3-methyl-5-nitrosoamino-1,2,4-thiadiazole. Next, 7.2 g (0.05 mol) of the obtained thiadiazole was dissolved in 50 mL of methanol at room temperature. While the resultant solution was stirred, 3 mL of concentrated sulfuric acid was added dropwise to the solution at 5° C. or less. After completion of dropwise addition, the solution was continuously stirred further at 5° C. or less for one hour or less and at 15 to 20° C. for 2 hours. The crystals precipitated were collected by filtration. The crystals were recrystallized from methanol to obtain 2.5 g (41% in yield) of triazene dissociative direct dye D-5.
Quantity
11.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0.116 mmol
Type
catalyst
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:6][N:5]=[C:4]([CH3:7])[N:3]=1.[N:8]([O-])=[O:9].[Na+]>S(=O)(=O)(O)O.N([O-])=O.[Na+]>[CH3:7][C:4]1[N:3]=[C:2]([NH:1][N:8]=[O:9])[S:6][N:5]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
11.5 g
Type
reactant
Smiles
NC1=NC(=NS1)C
Name
Quantity
100 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
0.116 mmol
Type
catalyst
Smiles
N(=O)[O-].[Na+]
Step Three
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
While the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After completion of dropwise addition
CUSTOM
Type
CUSTOM
Details
The crystals precipitated
FILTRATION
Type
FILTRATION
Details
were collected by filtration
WASH
Type
WASH
Details
washed with ice cold water
CUSTOM
Type
CUSTOM
Details
The crystals were dried in the air at room temperature overnight
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
CC1=NSC(=N1)NN=O
Measurements
Type Value Analysis
AMOUNT: MASS 8.5 g
YIELD: PERCENTYIELD 56%
YIELD: CALCULATEDPERCENTYIELD 50831.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.